3-Bromopyridine
Overview
Description
Synthesis Analysis
The synthesis of 3-Bromopyridine and its derivatives involves multiple methodologies, including the α-bromination of carbonyl compounds using 2-aminopyridine and CBrCl3 as a shuttle for bromine transfer, yielding disubstituted 3-phenylimidazo[1,2-a]pyridines with high efficiency (Roslan et al., 2016). Another method involves palladium-catalyzed amination of 2-bromo-5-fluoropyridine, demonstrating the versatility of bromopyridine derivatives in creating complex molecules (Pauton et al., 2019).
Molecular Structure Analysis
3-Bromopyridine's molecular structure is defined by the interaction of the bromine atom with the nitrogen-containing pyridine ring. This configuration allows for unique electronic effects and reactivity patterns, facilitating its use in various chemical transformations. The solid-state structure reveals short intermolecular Br...N contacts, indicating the potential for interesting supramolecular interactions (Sharif et al., 2019).
Chemical Reactions and Properties
3-Bromopyridine participates in diverse chemical reactions, including cross-coupling, where it can be used to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines under various conditions, demonstrating its versatility as a reagent (Liu et al., 2019). Its halogen-rich nature also makes it a valuable intermediate for the synthesis of pentasubstituted pyridines, showcasing its utility in medicinal chemistry (Wu et al., 2022).
Physical Properties Analysis
The physical properties of 3-Bromopyridine, such as boiling point, melting point, and solubility, are influenced by the bromine atom's presence. These properties are crucial for its handling and application in various chemical processes.
Chemical Properties Analysis
The chemical properties of 3-Bromopyridine, including its reactivity with nucleophiles, electrophiles, and its participation in various organic reactions, highlight its importance in synthetic organic chemistry. Its ability to undergo halogen dance reactions, as demonstrated in the synthesis of unique halopyridine isomers, further underscores its utility in complex molecule construction (Awwadi et al., 2006).
Scientific Research Applications
Synthesis and Chemical Reactions
3-Bromopyridine serves as a critical starting material in various synthetic processes. For instance, it is used in the preparation of 3-pyridylboronic acid through lithium-halogen exchange and "in situ quench" techniques, demonstrating a high yield and applicability to other aryl halides (Li et al., 2002). This compound also plays a role in the cyanation of heteroaromatic halides, where its reaction with Ni(PPh3)n in various solvent systems yields corresponding nitriles (Sakakibara et al., 1993).
Molecular Structure and Vibrational Studies
3-Bromopyridine derivatives, like 3-amino-2-bromopyridine, have been the subject of experimental and theoretical studies focusing on molecular structure and vibrational spectra. These studies employ techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy, contributing valuable insights into the compound's chemical behavior (Kandasamy & Velraj, 2012).
Applications in Directed Deprotonation-Transmetalation
The compound is pivotal in regioselective C-4 deprotonation processes followed by Li/Zn transmetalation and Pd-mediated coupling, providing a pathway to 4-substituted and 3,4-disubstituted pyridines (Karig et al., 2001). Such methodologies are essential for creating structurally diverse pyridine derivatives.
Cross-Coupling in Synthesis
3-Bromopyridine derivatives are also utilized in cross-coupling reactions. For instance, 4-bromopyridines undergo fluoride-promoted, Pd-catalyzed cross-coupling with aryltrialkoxysilanes, a process significant in synthesizing antitumor antibiotics like streptonigrin and lavendamycin (Mcelroy & DeShong, 2003).
Role in Electrocatalytic Processes
In the field of electrochemistry, 3-bromopyridine derivatives like 2-amino-5-bromopyridine have been investigated for their ability to undergo electrocatalytic reactions with CO2, yielding valuable compounds like 6-aminonicotinic acid (Feng et al., 2010).
Safety And Hazards
3-Bromopyridine is considered hazardous. It is flammable and toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .
properties
IUPAC Name |
3-bromopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrN/c6-5-2-1-3-7-4-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYPYPOZNGOXYSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060819 | |
Record name | 3-Bromopyridine | |
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Molecular Weight |
158.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Needles; [Hawley] Colorless liquid; [MSDSonline] | |
Record name | Pyridine, 3-bromo- | |
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Record name | 3-Bromopyridine | |
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Flash Point |
51 °C | |
Record name | 3-Bromopyridine | |
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Vapor Pressure |
1.75 [mmHg] | |
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Product Name |
3-Bromopyridine | |
CAS RN |
626-55-1 | |
Record name | 3-Bromopyridine | |
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Record name | 3-Bromopyridine | |
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Record name | 3-BROMOPYRIDINE | |
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Record name | Pyridine, 3-bromo- | |
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Record name | 3-bromopyridine | |
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Record name | 3-BROMOPYRIDINE | |
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Retrosynthesis Analysis
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Strategy Settings
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